MMV666810

Antimalarial Transmission Blocking Stage-Specificity

Malaria transmission-blocking studies require precise chemical tools. Substituting MMV666810 with an early-stage-biased analog invalidates late-stage gametocyte research. - Potent asexual blood stage activity: IC50 = 5.94 nM vs. P. falciparum - Late-stage (Stage IV-V) gametocyte bias: 3.3-fold selectivity over early-stage (II-III) - Chemical probe for kinases CDPK1, CDPK5, and FIKK - Ideal for SAR optimization of dual-acting antimalarials Supplied as a high-purity lead compound. Available for immediate R&D use.

Molecular Formula C23H21F3N4O2
Molecular Weight 442.4 g/mol
Cat. No. B15559329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMMV666810
Molecular FormulaC23H21F3N4O2
Molecular Weight442.4 g/mol
Structural Identifiers
InChIInChI=1S/C23H21F3N4O2/c24-23(25,26)17-7-5-15(6-8-17)20-21(27)28-13-19(29-20)14-1-3-16(4-2-14)22(32)30-11-9-18(31)10-12-30/h1-8,13,18,31H,9-12H2,(H2,27,28)
InChIKeyFKDIWALLMXDOBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MMV666810: Stage-Biased Gametocytocidal Antimalarial Lead


MMV666810 (CAS: 1450666-97-3) is a 2-aminopyrazine derivative that functions as an antimalarial lead compound. It is a structural analogue of the clinical candidate MMV390048 [1]. MMV666810 exhibits potent cross-lifecycle activity, effectively targeting both the asexual blood stages of Plasmodium falciparum and the transmissible gametocyte stages [1].

Cross-lifecycle antimalarial lead compound (asexual & gametocyte stages)
Reported late-stage gametocyte bias for transmission-blocking research
Structural analogue of a clinical-stage compound; pathway-study tool

Why MMV666810 Substitution Fails


In-class antimalarial compounds, including its close structural analogue MMV390048 and the pyrazolopyridine MMV674850, exhibit profoundly divergent effects on the distinct life-cycle stages of the malaria parasite, particularly the gametocytes responsible for transmission [1]. Substituting MMV666810 with another kinase-focused inhibitor would be a critical experimental error, as it would ignore the compound's unique, quantifiable stage-bias. For instance, while MMV666810 shows a strong preference for compromising late-stage gametocytes, the comparator MMV674850 demonstrates the exact opposite profile by preferentially targeting early-stage gametocytes [1]. Using an alternative would therefore produce a completely different, and likely misleading, outcome in transmission-blocking studies.

Stage-Bias Opposition
MMV666810 targets late-stage gametocytes; MMV674850 targets early stage, which may invert assay readouts.
Mechanistic Divergence
Chemogenomic profiles differ: MMV666810 links to late-stage kinases, while MMV674850 associates with erythrocyte remodeling.
Structural Analogy Trap
In-class similarity to MMV390048 or other kinase inhibitors does not ensure interchangeable gametocytocidal stage bias.

MMV666810 Quantitative Differentiation Guide


Gametocytocidal Stage Bias: MMV666810 vs. MMV674850

MMV666810 exhibits a distinct and opposite stage-bias in its gametocytocidal activity compared to the related kinase inhibitor, MMV674850. The primary research publication explicitly states that MMV666810 is more active on late-stage gametocytes, while MMV674850 preferentially targets early-stage gametocytes [1]. This fundamental difference is supported by separate gene expression data (BioProject PRJNA702816) where the two compounds were directly compared in early vs. late-stage gametocyte treatments [2].

Gametocytocidal Stage Bias
Head-to-head
MMV666810
Targets late-stage gametocytes
MMV674850
Prefers early-stage gametocytes
Guides transmission-blocking assay design.
Inverted stage preference; transcriptomic validation (BioProject PRJNA702816).
Antimalarial Transmission Blocking Stage-Specificity Gametocyte

Stage-Selective Gametocytocidal Potency

MMV666810 demonstrates a quantifiable, 3.3-fold higher potency against late-stage gametocytes relative to early-stage gametocytes. This is supported by specific IC50 values: 179 nM (late-stage) compared to 603 nM (early-stage) in P. falciparum assays [1]. This stage-selectivity is a critical differentiator from compounds lacking this bias.

Stage-Selective Potency
Reported
Late-stage IC50: 179 nM
Early-stage IC50: 603 nM
3.3-fold selectivity for late-stage gametocytes
Supports late-stage gametocyte assay context.
In vitro P. falciparum stage II-III vs. IV-V.
Antimalarial Potency Gametocytocidal IC50

Potent Asexual Blood Stage Activity

MMV666810 is highly potent against the clinically relevant asexual blood stages of Plasmodium falciparum. Multiple sources report an IC50 value of 5.94 nM in in vitro assays [1][2]. This level of potency establishes its viability as an antimalarial lead and differentiates it from less active compounds within the same broad chemical space.

Asexual Stage Activity
Reported
IC50: 5.94 nM
Supports blood-stage schizontocidal screening fit.
In vitro P. falciparum asexual assay.
Antimalarial Asexual Blood Stage IC50 Potency

Mechanistic Differentiation via Chemogenomics

Chemogenomic profiling reveals that MMV666810 exerts its late-stage gametocytocidal effect through a distinct transcriptional mechanism compared to the early-stage-acting compound MMV674850. While MMV674850's profile is associated with processes like erythrocyte remodeling common to both asexual and early-stage parasites, MMV666810's profile is distinct, with clustered gene sets primarily associated with late-stage gametocyte development, including Ca2+-dependent protein kinases (CDPK1 and 5) and FIKK serine/threonine kinases [1].

Mechanistic Differentiation
Head-to-head
MMV666810: CDPK1/5, FIKK kinase signature
MMV674850: Erythrocyte remodeling pathways
Transcriptome fingerprinting at 10× IC50
Enables pathway-specific mechanistic studies.
Early vs. late-stage gametocyte gene expression.
Chemogenomics Transcriptomics Mechanism of Action Kinase Inhibition

MMV666810 Optimal Research Applications


Late-Stage Gametocyte Transmission Blocking

MMV666810 is the validated compound of choice for any malaria research program focused on interrupting transmission by targeting mature gametocytes. Its 3.3-fold selectivity for late-stage (Stage IV-V) over early-stage (Stage II-III) gametocytes [1] makes it an ideal tool for evaluating late-stage specific interventions, a property that is not replicated by the early-stage-biased comparator MMV674850 [1].

Late-Stage Gametocyte Mechanistic Investigation

Procure MMV666810 to conduct focused investigations into the unique biology of late-stage P. falciparum gametocytes. Its distinct chemogenomic fingerprint, which is associated with the transcription of key kinases like CDPK1, CDPK5, and FIKK [1], provides a powerful chemical probe to dissect the essential pathways governing gametocyte maturation and transmissibility.

Lead Optimization of Dual-Active Antimalarials

MMV666810 serves as a high-potency lead compound for medicinal chemistry campaigns aiming to develop dual-acting antimalarials. Its potent activity against asexual blood stages (IC50 of 5.94 nM) [1] combined with its robust, quantifiable activity against late-stage gametocytes [1] provides a strong baseline for structure-activity relationship (SAR) studies seeking to optimize for both curative and transmission-blocking properties.

Application
Selection Property
Validation Focus
Late-stage gametocyte transmission-blocking studies
Stage-specific late-stage bias
Late-stage gametocyte assay endpoints
Late-stage gametocyte mechanistic investigation
Chemogenomic fingerprint (CDPK1/5, FIKK)
Kinase pathway and transcriptome analysis
Dual-active antimalarial lead optimization
Potent asexual & late-stage gametocyte activity
SAR for curative and transmission-blocking properties
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